Monothio-ketaal
Monothioketals, also known as 1-thio-ketals or simply thio-ketals, are a class of organosulfur compounds. These compounds feature an ester-like structure with a sulfur atom replacing the oxygen in traditional ketals. Monothioketals can be synthesized through various methods such as nucleophilic substitution reactions involving thiols and acetal precursors.
Monothioketals find applications across several industries due to their unique chemical properties. In pharmaceuticals, they serve as useful intermediates for synthesizing complex molecules. They are also employed in the synthesis of polymers and organic materials where sulfur-containing functionalities are required. Moreover, monothioketals exhibit potential as bifunctional reagents in cascade reactions or as protecting groups in synthetic transformations.
The stability and functional diversity of monothioketals make them valuable tools for organic chemists aiming to manipulate the structure and reactivity of molecules. Their ability to form stable sulfur-containing linkages provides a distinct advantage over traditional ketals, making them an interesting area of research in modern organic synthesis.

Structuur | Chemische naam | CAS | MF |
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1,3-Oxathiolane-2-acetic acid, 2-methyl-, methyl ester | 80563-95-7 | C7H12O3S |
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1,3-Dithiolo[4,5-b]furan, tetrahydro-3a-methyl- | 67411-25-0 | C6H10OS2 |
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1,3-Oxathiane, 2,2,6-trimethyl- | 30253-09-9 | C7H14OS |
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1-oxa-4-thiaspiro[4.4]nonane | 176-38-5 | C7H12OS |
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8-Methyl-1-oxa-4-thiaspiro(4.5)decane | 43117-17-5 | C9H16OS |
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5-(Chloromethyl)-2,2-dimethyl-1,3-oxathiolane | 42576-20-5 | C6H11ClOS |
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129314-86-9 | C6H10O2S | |
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Hexahydro-2'3a-dimethylspiro1,3-dithiolo4,5-bfuran-2,3'(2'h)-furan | 38325-25-6 | C10H16O2S2 |
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2-Isopropyl-2,6-dimethyl-1,3-oxathiane | 33709-61-4 | C9H18OS |
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2-ethyl-2,6-dimethyl-1,3-oxathiane | 110271-13-1 | C8H16OS |
Gerelateerde literatuur
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1. Carambola-shaped LiFePO4/C nanocomposites: directing synthesis and enhanced Li storage properties†Xueliang Li,Hongchang Jin,Shuai Liu,Sen Xin,Yu Meng,Jiejie Chen J. Mater. Chem. A, 2015,3, 116-120
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Liang Li,Binghan Wu,Gengnan Li,Yongsheng Li RSC Adv., 2016,6, 28904-28911
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Gilles Clavier,Rachel Méallet-Renault,Fabien Miomandre,Jie Tang New J. Chem., 2011,35, 1678-1682
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Ruilin Xu,Chen Liao,Yanqing Xu,Chunfeng Zhang,Min Xiao,Lei Zhang,Changgui Lu,Yiping Cui,Jiayu Zhang Nanoscale, 2017,9, 18281-18289
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